molecular formula C12H10ClNO2 B7716664 N-(4-chloro-2-methylphenyl)furan-2-carboxamide

N-(4-chloro-2-methylphenyl)furan-2-carboxamide

Cat. No.: B7716664
M. Wt: 235.66 g/mol
InChI Key: MFIARDFEGFYIKJ-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methylphenyl)furan-2-carboxamide is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring attached to a carboxamide group, which is further substituted with a 4-chloro-2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methylphenyl)furan-2-carboxamide typically involves the reaction of furan-2-carbonyl chloride with 4-chloro-2-methylaniline in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, often at room temperature, to yield the desired carboxamide product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield. This method involves the use of microwave radiation to accelerate the reaction between furan-2-carbonyl chloride and 4-chloro-2-methylaniline, resulting in higher yields and shorter reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methylphenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The carboxamide group can be reduced to form corresponding amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)furan-2-carboxamide: Similar structure but with a bromine atom instead of chlorine.

    N-(4-methylphenyl)furan-2-carboxamide: Similar structure but without the chlorine atom.

    N-(4-chlorophenyl)furan-2-carboxamide: Similar structure but without the methyl group.

Uniqueness

N-(4-chloro-2-methylphenyl)furan-2-carboxamide is unique due to the presence of both chlorine and methyl substituents on the phenyl ring, which may contribute to its enhanced biological activity and specificity. The combination of these substituents can influence the compound’s lipophilicity, electronic properties, and overall reactivity, making it a valuable candidate for further research and development in medicinal chemistry .

Properties

IUPAC Name

N-(4-chloro-2-methylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-8-7-9(13)4-5-10(8)14-12(15)11-3-2-6-16-11/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIARDFEGFYIKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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